2-(3-fluoro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(3-fluoro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a fluoro and methyl group attached to the phenyl ring, which is further connected to the isoindole-1,3-dione core. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3-fluoro-4-methylphenylamine with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is heated to a temperature of around 110-120°C for several hours to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
3-fluoro-4-methylphenylamine+phthalic anhydride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluoro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the isoindole-1,3-dione core to other derivatives.
Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(3-fluoro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for various organic transformations and reactions.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical agent. Its unique structure may offer therapeutic benefits in treating certain diseases.
Industry: The compound is used in the development of new materials and chemical products. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(3-fluoro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione
- 2-(3-bromo-4-methylphenyl)-1H-isoindole-1,3(2H)-dione
- 2-(3-iodo-4-methylphenyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
The presence of the fluoro group in 2-(3-fluoro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione imparts unique properties to the compound. Fluorine atoms are known for their strong electron-withdrawing effects, which can influence the compound’s reactivity, stability, and biological activity. This makes the compound distinct from its chloro, bromo, and iodo analogs, which may exhibit different chemical and biological behaviors.
Properties
IUPAC Name |
2-(3-fluoro-4-methylphenyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSLOUCNAJODMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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